![molecular formula C17H16ClN3OS B5117443 5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)
5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has received attention from researchers due to its potential use in scientific research. This compound is also known as CP-690,550, and it has been found to have properties that make it useful in the study of various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine involves the inhibition of the Janus kinase (JAK) family of enzymes. These enzymes play a key role in the signaling pathways that are involved in the development of autoimmune diseases. By inhibiting the activity of these enzymes, CP-690,550 can reduce inflammation and other symptoms associated with these diseases.
Biochemical and Physiological Effects:
In addition to its effects on autoimmune diseases, 5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells. It has also been found to have neuroprotective properties, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its specificity. Because it targets a specific enzyme family, it can be used to study the role of these enzymes in various physiological processes. However, one limitation of this compound is that it can be toxic at high concentrations, which could limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine. One area of interest is the development of new drugs that target the JAK family of enzymes. CP-690,550 could serve as a starting point for the development of these drugs. Another potential direction is the study of the compound's effects on other physiological and biochemical processes, such as its potential use in the treatment of neurodegenerative diseases. Finally, further research could be done to determine the optimal dosage and administration methods for this compound in various experimental settings.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine involves several steps. The first step involves the reaction of 4-chloroaniline with thieno[2,3-d]pyrimidine-4-carboxylic acid to form an intermediate product. The intermediate product is then reacted with tetrahydrofuran-2-methanol and a catalyst to form the final compound.
Scientific Research Applications
5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine has been found to have several potential uses in scientific research. One of its primary applications is in the study of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been shown to inhibit the activity of certain enzymes that contribute to the development of these diseases.
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c18-12-5-3-11(4-6-12)14-9-23-17-15(14)16(20-10-21-17)19-8-13-2-1-7-22-13/h3-6,9-10,13H,1-2,7-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDGOGQJKBMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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